molecular formula C10H15NO3 B587836 2-Cyclohexene-1-carboxylicacid,4-(acetylamino)-,methylester,trans-(9CI) CAS No. 157930-18-2

2-Cyclohexene-1-carboxylicacid,4-(acetylamino)-,methylester,trans-(9CI)

Cat. No.: B587836
CAS No.: 157930-18-2
M. Wt: 197.234
InChI Key: OANXMLIELYUPMA-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexene-1-carboxylicacid,4-(acetylamino)-,methylester,trans-(9CI) is a chemical compound with a complex structure It is characterized by a cyclohexene ring with a carboxylic acid group, an acetylamino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-carboxylicacid,4-(acetylamino)-,methylester,trans-(9CI) typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexene Ring: Starting with a suitable precursor, the cyclohexene ring is formed through a series of cyclization reactions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions.

    Addition of the Acetylamino Group: The acetylamino group is added through acetylation reactions, often using acetic anhydride as a reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-carboxylicacid,4-(acetylamino)-,methylester,trans-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The acetylamino and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Cyclohexene-1-carboxylicacid,4-(acetylamino)-,methylester,trans-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-carboxylicacid,4-(acetylamino)-,methylester,trans-(9CI) involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexene-1-carboxylicacid,4-(acetylamino)-,methylester,trans-(9CI) is unique due to its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

methyl (1R,4R)-4-acetamidocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-7(12)11-9-5-3-8(4-6-9)10(13)14-2/h3,5,8-9H,4,6H2,1-2H3,(H,11,12)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANXMLIELYUPMA-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CC[C@H](C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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